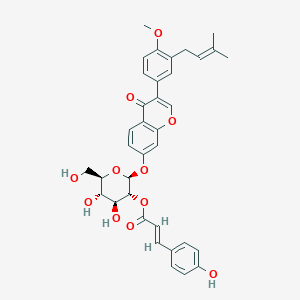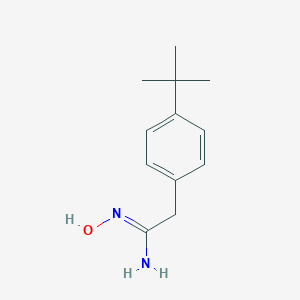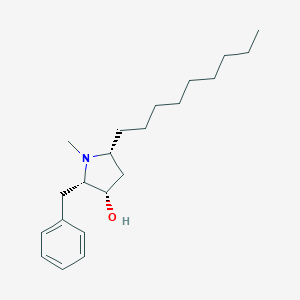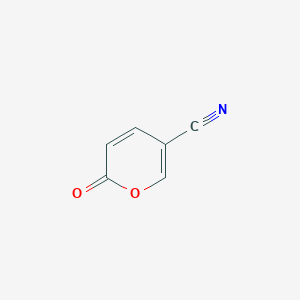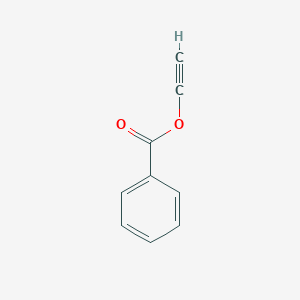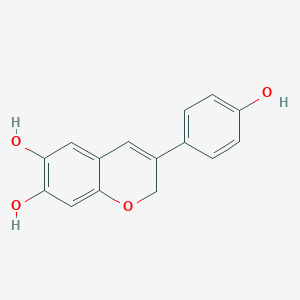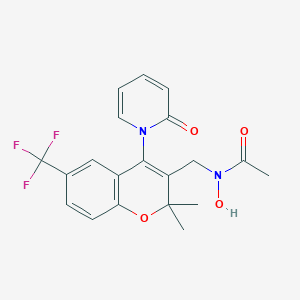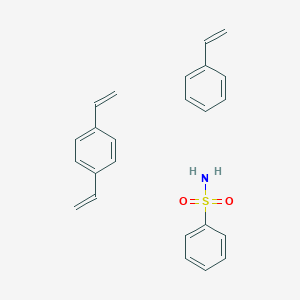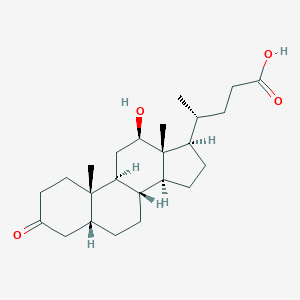
12beta-Hydroxy-3-oxo-5beta-cholan-24-oic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12beta-Hydroxy-3-oxo-5beta-cholan-24-oic Acid, also known as lithocholic acid (LCA), is a secondary bile acid that is produced in the liver by the oxidation of primary bile acids. LCA has been found to have various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects.
Mechanism Of Action
The mechanism of action of LCA is not fully understood. However, it has been suggested that LCA exerts its biological effects by activating various signaling pathways in cells. For example, LCA has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress. LCA has also been shown to activate the peroxisome proliferator-activated receptor alpha (PPARα) pathway, which is involved in the regulation of lipid metabolism.
Biochemical And Physiological Effects
LCA has various biochemical and physiological effects. It has been shown to reduce cholesterol levels in the liver and blood by inhibiting cholesterol synthesis and promoting cholesterol excretion. LCA has also been found to regulate glucose metabolism by increasing insulin sensitivity and reducing glucose production in the liver. Furthermore, LCA has been shown to modulate the gut microbiota by promoting the growth of beneficial bacteria and inhibiting the growth of harmful bacteria.
Advantages And Limitations For Lab Experiments
LCA has several advantages for lab experiments. It is readily available and can be easily synthesized. LCA is also stable and can be stored for long periods of time. However, LCA has some limitations for lab experiments. It is insoluble in water and requires the use of organic solvents for dissolution. LCA is also prone to oxidation and requires careful handling to prevent degradation.
Future Directions
There are several future directions for the study of LCA. One area of research is the development of LCA-based therapies for the treatment of various diseases such as cancer, diabetes, and cardiovascular disease. Another area of research is the investigation of the role of LCA in the regulation of the gut microbiota and its potential use as a probiotic. Furthermore, the development of new synthesis methods for LCA and its derivatives may lead to the discovery of novel biological activities.
Scientific Research Applications
LCA has been extensively studied for its biological activities. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). LCA has also been found to have anti-tumor effects by inducing apoptosis (programmed cell death) in cancer cells. Furthermore, LCA has been shown to have anti-oxidant effects by scavenging free radicals and reducing oxidative stress.
properties
CAS RN |
136892-43-8 |
|---|---|
Product Name |
12beta-Hydroxy-3-oxo-5beta-cholan-24-oic Acid |
Molecular Formula |
C24H38O4 |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
(4R)-4-[(5R,8R,9S,10S,12R,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H38O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-15,17-21,26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,17+,18-,19+,20+,21-,23+,24-/m1/s1 |
InChI Key |
WMUMZOAFCDOTRW-RXTDITKTSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)O)C |
SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(=O)C4)C)O)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(=O)C4)C)O)C |
synonyms |
12beta-Hydroxy-3-oxo-5beta-cholanoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(Trimethylsilyl)-4-[(trimethylsilyl)oxy]pyridine](/img/structure/B136693.png)
![2-Chloro-1-(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)ethan-1-one](/img/structure/B136697.png)
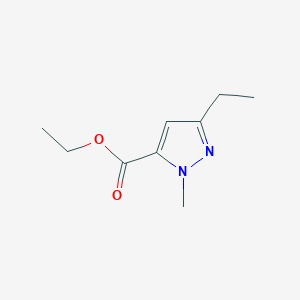
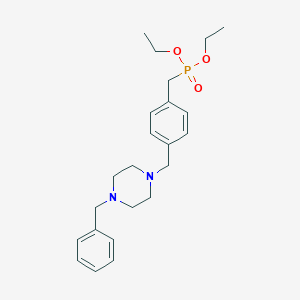
![Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B136700.png)
